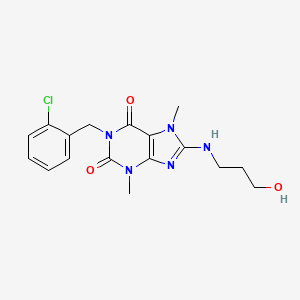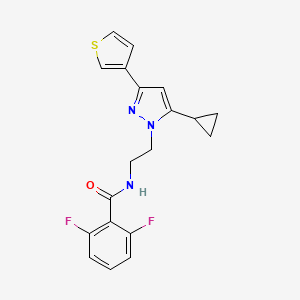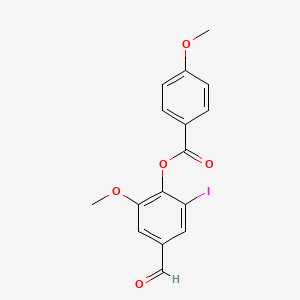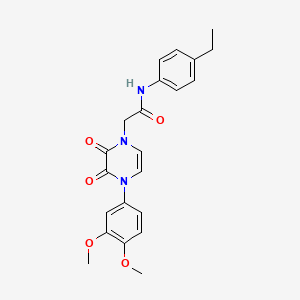
2-(4,4-Dimethyltetrahydrofuran-2-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4-Dimethyltetrahydrofuran-2-yl)ethan-1-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which makes it a valuable tool for studying various biological processes.
科学的研究の応用
2-(4,4-Dimethyltetrahydrofuran-2-yl)ethan-1-amine has a wide range of potential scientific research applications. One of the most promising areas of research involves the study of the compound's effects on various biological processes. For example, the compound has been shown to have significant anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
作用機序
The mechanism of action of 2-(4,4-Dimethyltetrahydrofuran-2-yl)ethan-1-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in inflammatory processes. The compound has also been shown to have an effect on the immune system, although the exact mechanism of action is still being studied.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. These include anti-inflammatory properties, as well as effects on the immune system and the nervous system. The compound has also been shown to have antioxidant properties, which could make it a potential candidate for the treatment of diseases such as cancer.
実験室実験の利点と制限
One of the main advantages of 2-(4,4-Dimethyltetrahydrofuran-2-yl)ethan-1-amine is its unique chemical structure, which makes it a valuable tool for studying various biological processes. However, the compound is also relatively unstable and can be difficult to work with, which can be a limitation for some lab experiments.
将来の方向性
There are many potential future directions for research involving 2-(4,4-Dimethyltetrahydrofuran-2-yl)ethan-1-amine. One area of research that is currently being explored is the compound's potential as a treatment for inflammatory diseases such as arthritis. Other potential areas of research include the compound's effects on the immune system and its potential as a treatment for cancer.
In conclusion, this compound is a valuable tool for scientific research due to its unique chemical structure and potential applications in various biological processes. While there are still many unanswered questions regarding the compound's mechanism of action and potential uses, ongoing research is likely to shed more light on its potential as a treatment for a range of diseases and conditions.
合成法
The synthesis of 2-(4,4-Dimethyltetrahydrofuran-2-yl)ethan-1-amine involves a multistep process that requires specialized equipment and expertise. The first step involves the reaction of 2,2-dimethylpropanal with 1,3-propanediol to form 2-(4,4-Dimethyltetrahydrofuran-2-yl)ethanol. This intermediate is then converted to the final product through a series of reactions that involve the use of sodium borohydride and hydrochloric acid.
特性
IUPAC Name |
2-(4,4-dimethyloxolan-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2)5-7(3-4-9)10-6-8/h7H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDPIFITOMYMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1)CCN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2556993.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2556997.png)
![N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N'-[(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B2556998.png)
![(5-Chloro-6-fluoropyridin-3-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2557000.png)



![3-methyl-7-octyl-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2557006.png)


![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2557009.png)
![1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclohexylmethyl)methanamine hydrochloride](/img/structure/B2557010.png)